molecular formula C12H10BrNO B1610162 3-Bromo-4-(4-methoxyphenyl)pyridine CAS No. 88345-97-5

3-Bromo-4-(4-methoxyphenyl)pyridine

Cat. No.: B1610162
CAS No.: 88345-97-5
M. Wt: 264.12 g/mol
InChI Key: OHGNCIYQZUABSZ-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methoxyphenyl)pyridine: is an organic compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol . It is a pyridine derivative, characterized by a bromine atom at the 3-position and a 4-methoxyphenyl group at the 4-position of the pyridine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-methoxyphenyl)pyridine typically involves a multi-step process. One common method starts with the bromination of 4-methoxypyridine, followed by a substitution reaction to introduce the 4-methoxyphenyl group . The reaction conditions often include the use of hydrochloric acid and nitrous acid solutions at low temperatures to achieve high yields and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to minimize impurities and maximize yield, as well as implementing environmentally friendly practices to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxyphenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

  • 3-Bromo-5-(4-methoxybenzyloxy)pyridine
  • 3-(3-Bromo-4-methoxyphenyl)pyridine

Comparison: Compared to similar compounds, 3-Bromo-4-(4-methoxyphenyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. For instance, the position of the bromine and methoxyphenyl groups can affect the compound’s ability to participate in coupling reactions and its interactions with biological targets .

Properties

IUPAC Name

3-bromo-4-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGNCIYQZUABSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463473
Record name 3-Bromo-4-(4'-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88345-97-5
Record name 3-Bromo-4-(4'-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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